molecular formula C8H11N3O B2980882 3-(PYRIDIN-4-YL)PROPANEHYDRAZIDE CAS No. 98594-24-2

3-(PYRIDIN-4-YL)PROPANEHYDRAZIDE

Cat. No.: B2980882
CAS No.: 98594-24-2
M. Wt: 165.196
InChI Key: VXLNYIUUUOPZCB-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)propanehydrazide ( 98594-24-2) is a chemical compound with the molecular formula C₈H₁₁N₃O and a molecular weight of 165.19 g/mol . This pyridine-containing hydrazide serves as a versatile building block and key synthetic intermediate in medicinal chemistry and drug discovery research . The structure, featuring a hydrazide moiety linked to a pyridin-4-yl group, makes it a valuable precursor for the synthesis of more complex heterocyclic compounds, such as various pyrazole derivatives, which are of significant interest in pharmaceutical development . As a specialist chemical, it is primarily utilized in industrial and scientific research settings . Researchers employ this compound to explore new chemical entities and develop novel substances with potential biological activity. While its specific mechanism of action is dependent on the final synthesized compound, its value lies in its reactivity as a synthetic intermediate. Handling should adhere to safe laboratory practices; please refer to the Safety Data Sheet for detailed hazard information . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-4-ylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-11-8(12)2-1-7-3-5-10-6-4-7/h3-6H,1-2,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLNYIUUUOPZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Pyridin 4 Yl Propanehydrazide and Its Derivatives

Precursor Synthesis Strategies

The efficient synthesis of 3-(pyridin-4-yl)propanehydrazide often relies on the availability of suitable precursors. A common precursor is a derivative of 3-(pyridin-4-yl)propanoic acid. For instance, the synthesis of related hydrazides has been achieved by starting with the corresponding carboxylic acid, which is then converted to an ester. This esterification step is a crucial precursor-forming reaction. For example, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid has been converted to its methyl ester as a preliminary step. acs.org This ester can then be reacted with hydrazine (B178648) hydrate (B1144303) to form the desired hydrazide. acs.org

Direct Synthesis Routes to this compound

The direct synthesis of this compound typically involves the reaction of a 3-(pyridin-4-yl)propanoic acid derivative with a hydrazine source.

Conventional Reaction Pathways

The most common and conventional method for synthesizing hydrazides is the reaction of a carboxylic acid ester with hydrazine hydrate. acs.orguobaghdad.edu.iq In the context of this compound, this would involve the initial preparation of an alkyl 3-(pyridin-4-yl)propanoate. This ester is then typically refluxed with hydrazine hydrate in a suitable solvent, such as ethanol (B145695), to yield the desired hydrazide. uobaghdad.edu.iq The reaction of an ester with hydrazine hydrate is a well-established and widely used method for the formation of hydrazides. researchgate.net

Alternatively, the synthesis can proceed through an acid chloride. The 3-(pyridin-4-yl)propanoic acid can be converted to the more reactive 3-(pyridin-4-yl)propanoyl chloride using a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with hydrazine hydrate to afford this compound. This method is often efficient but requires careful handling of the reactive acid chloride intermediate.

A specific example of a related synthesis involves the reaction of ethyl 2-bromopropionate with 4-(pyren-1-ylmethyl)phthalazin-1(2H)-one to produce an ester derivative, which is a precursor for the corresponding hydrazide. mdpi.com This highlights the general principle of forming an ester and then converting it to a hydrazide. mdpi.com

Green Chemistry Approaches to Hydrazide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of hydrazides to reduce reaction times, energy consumption, and the use of hazardous solvents. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netmdpi.com The application of microwave irradiation has been successfully employed in the synthesis of various hydrazide derivatives. dergipark.org.tr For instance, the esterification of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid and its subsequent hydrazinolysis to the corresponding propanehydrazide were significantly accelerated using microwave irradiation, with reaction yields improving from 82% to 98.81% for esterification and 74.94% to 95.12% for hydrazinolysis. acs.org This demonstrates the potential for microwave-assisted methods to be applied to the synthesis of this compound, offering a faster and more efficient alternative to conventional refluxing. acs.org

Table 1: Comparison of Conventional and Microwave-Assisted Hydrazide Synthesis

MethodReaction TimeYieldReference
Conventional Heating4 hModerate nih.gov
Microwave-Assisted15 min70% nih.gov

This interactive table allows for a direct comparison of the efficiency of different synthetic methods.

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. nih.govresearchgate.net This method, known as sonochemistry, can lead to higher yields and shorter reaction times. nih.gov The synthesis of various heterocyclic compounds, including those with a hydrazide moiety, has been successfully achieved using ultrasound irradiation. nih.gov For example, the synthesis of 1,2,4-triazole (B32235) derivatives from a propanehydrazide precursor was found to be more efficient under ultrasound conditions compared to conventional methods. nih.gov This suggests that the synthesis of this compound from its corresponding ester and hydrazine hydrate could be effectively promoted by ultrasound, offering a greener and more efficient synthetic route. nih.gov

Derivatization Strategies of this compound

This compound is a versatile intermediate that can be readily derivatized to create a diverse library of compounds with potential biological activities. researchgate.netmdpi-res.com The presence of the reactive hydrazide moiety allows for a variety of chemical transformations.

A primary derivatization strategy involves the condensation of the hydrazide with various aldehydes and ketones to form hydrazone derivatives. This reaction is widely used to introduce different aryl and heteroaryl groups into the final molecule. dergipark.org.trresearchgate.net For example, 2-(6-chloro-9H-carbazol-2-yl)propanehydrazide has been reacted with a range of carbonyl-containing substrates to generate new hydrazone compounds. nih.gov Similarly, this compound can be reacted with substituted benzaldehydes to yield N'-[(substituted-phenyl)methylidene]-3-(pyridin-4-yl)propanehydrazides.

Another common derivatization involves the cyclization of the hydrazide or its derivatives to form various five- and six-membered heterocyclic rings. For instance, hydrazides can be used as precursors for the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. researchgate.netresearchgate.net The reaction of a hydrazide with carbon disulfide in the presence of a base, followed by treatment with an appropriate reagent, can lead to the formation of these heterocyclic systems. researchgate.net These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the exploration of structure-activity relationships. researchgate.net

Formation of Hydrazone Derivatives (Schiff Bases)

The formation of hydrazones, commonly known as Schiff bases, is a cornerstone of hydrazide chemistry. This reaction involves the condensation of the primary amine group (-NH2) of the hydrazide with a carbonyl compound, typically an aldehyde or a ketone. For this compound, this process is generally carried out by refluxing the hydrazide with the chosen aldehyde or ketone in a suitable solvent, such as ethanol. wjpmr.com Often, a catalytic amount of a weak acid like glacial acetic acid is added to facilitate the dehydration reaction. nih.gov

This straightforward condensation yields N'-substituted hydrazones, where the substituent is derived from the carbonyl precursor. The reaction is versatile, accommodating a wide range of aromatic and heteroaromatic aldehydes. wjpmr.com The general scheme involves the nucleophilic attack of the hydrazide's terminal nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N) bond of the hydrazone. nih.govmdpi.com The resulting hydrazone derivatives exist as E/Z geometric isomers due to the restricted rotation around the C=N double bond. mdpi.com

Table 1: Examples of Aldehydes Used in Hydrazone Synthesis with Hydrazide Scaffolds This table is illustrative of the types of reactants used in hydrazone synthesis with various hydrazides, as described in the literature.

Aldehyde Reactant Resulting Hydrazone Substituent Reference
Benzaldehyde Benzylidene mdpi.com
4-Chlorobenzaldehyde (4-Chlorophenyl)methylidene mdpi.com
4-Methoxybenzaldehyde (4-Methoxyphenyl)methylidene mdpi.com
Pyridine-3-carbaldehyde (Pyridin-3-yl)methylidene
Various aromatic/heteroaromatic aldehydes (Aromatic/heteroaromatic)methylidene wjpmr.com

Cyclization Reactions to Form Heterocyclic Systems (e.g., Oxadiazoles, Pyrazoles, Triazoles)

The this compound core is an excellent starting material for the synthesis of various five-membered heterocyclic rings. The hydrazide functional group provides the necessary nitrogen atoms and reactivity for cyclization reactions.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common target accessible from hydrazide precursors. One established method involves the oxidative cyclization of N-acylhydrazides. This can be achieved by treating the hydrazide with a dehydrating agent like phosphorus oxychloride (POCl3) or acetic anhydride (B1165640). farmaciajournal.comijper.org For instance, this compound can be acylated and then cyclized. Another direct approach involves reacting the hydrazide with carbon disulfide in a basic medium, which, after an overnight reflux and subsequent acidification, yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. mdpi.com

Pyrazoles: Pyrazoles are readily synthesized through the condensation of hydrazides or hydrazines with 1,3-dicarbonyl compounds. nih.govorganic-chemistry.org A typical procedure involves refluxing this compound with a compound like acetylacetone (B45752) in a solvent such as absolute ethanol. farmaciajournal.com This reaction leads to the formation of a (3,5-dimethyl-1H-pyrazol-1-yl)methanone derivative, effectively incorporating the hydrazide's nitrogen atoms into the newly formed pyrazole (B372694) ring. farmaciajournal.com

Triazoles: The synthesis of 1,2,4-triazoles from this compound often proceeds through a multi-step sequence. A common route involves the initial conversion of the hydrazide to a thiosemicarbazide (B42300) intermediate. raco.cat This is achieved by reacting the hydrazide with an isothiocyanate or ammonium (B1175870) thiocyanate (B1210189). researchgate.net The resulting thiosemicarbazide can then undergo alkaline cyclization, where the thiol group is eliminated, to form the stable 1,2,4-triazole ring. researchgate.net Alternatively, oxidative intramolecular cyclization of pre-formed hydrazones can also lead to fused triazole systems. raco.cat

Table 2: Reagents for Cyclization of Hydrazides into Heterocycles

Target Heterocycle Typical Reagent(s) Reference
1,3,4-Oxadiazole Phosphorus oxychloride (POCl3), Acetic Anhydride, Carbon Disulfide (CS2) farmaciajournal.comijper.orgmdpi.com
Pyrazole Acetylacetone, other 1,3-dicarbonyls farmaciajournal.comnih.gov
1,2,4-Triazole Ammonium thiocyanate followed by alkaline cyclization researchgate.net

Acyl Hydrazone Formation and Related Condensations

Acyl hydrazones are a specific class of hydrazones characterized by an acyl group attached to the nitrogen atom adjacent to the carbonyl group of the hydrazide. These compounds are synthesized by condensing an acylhydrazide with an aldehyde or ketone. nih.gov The synthesis of the precursor acylhydrazide can be achieved by reacting a primary hydrazide, such as this compound, with an acylating agent like an acid chloride or anhydride.

The resulting N-acylhydrazide is then condensed with a carbonyl compound, as described in the formation of Schiff bases (Section 2.3.1). These N-acyl hydrazones (NAHs) possess a distinct structural feature with two geometric isomers (E/Z) and two conformers due to rotation around the C-N amide bond. mdpi.com This class of compounds is noted for its straightforward synthesis and versatile chemical properties. mdpi.comnih.gov

Incorporation into Complex Molecular Scaffolds (e.g., Pyridinone, Pyrazolidinedione Derivatives)

The reactivity of this compound and its derivatives allows for their incorporation into more complex and fused heterocyclic systems.

Pyridinone Derivatives: The hydrazide or hydrazone moiety can be tethered to a pre-existing pyridinone ring or can participate in its formation. For example, research has demonstrated the synthesis of indole (B1671886) acylhydrazone derivatives of 4-pyridone. nih.gov In such structures, a 4-pyridone-2-carbaldehyde is condensed with a hydrazide, linking the two heterocyclic systems through a hydrazone bridge. nih.gov Furthermore, aminopyrazoles, which can be derived from hydrazines, are key intermediates in the synthesis of fused pyrazolo[3,4-b]pyridine systems, which contain a pyridinone-like structure. mdpi.com

Pyrazolidinedione Derivatives: Pyrazolidine-3,5-diones can be synthesized by reacting hydrazines or hydrazides with malonic acid derivatives, such as diethyl malonate, often in the presence of a base. researchgate.netresearchgate.net A plausible synthetic route would involve the condensation of this compound with a suitable malonic ester to construct the five-membered pyrazolidinedione ring, which is characterized by two carbonyl groups at positions 3 and 5. The reaction proceeds via a cyclocondensation mechanism. researchgate.netjksus.org

Stereochemical Considerations in the Synthesis of Chiral Analogs

Introducing chirality into derivatives of this compound can be achieved through several synthetic strategies. A primary method involves the use of chiral starting materials. For instance, chiral hydrazones can be synthesized by condensing a standard aldehyde with a chiral hydrazide, such as (S)-lactic acid hydrazide, which incorporates a stereocenter into the hydrazide backbone. researchgate.net This approach ensures the formation of a chiral product whose stereochemistry is dictated by the initial chiral precursor.

Another strategy is to react the achiral this compound with a chiral aldehyde or ketone. The resulting diastereomeric hydrazones could then potentially be separated using chromatographic techniques.

Elucidation of Structure and Characterization Techniques

Spectroscopic Analysis of 3-(PYRIDIN-4-YL)PROPANEHYDRAZIDE and Its Derivatives

Spectroscopic techniques are fundamental in determining the structure of this compound and its derivatives. By analyzing the interaction of these compounds with electromagnetic radiation, detailed information about their chemical bonds, atomic connectivity, and electronic properties can be obtained.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in this compound and its derivatives. The absorption or scattering of infrared radiation corresponds to the vibrational modes of specific chemical bonds within the molecule.

In derivatives of this compound, characteristic vibrational bands are observed. For instance, the N-H stretching vibrations of the amide group are typically found in the range of 3198-3300 cm⁻¹. dergipark.org.tr The carbonyl (C=O) stretching of the amide group gives rise to a strong absorption band between 1651 cm⁻¹ and 1660 cm⁻¹. dergipark.org.tr Furthermore, the C=N stretching of hydrazone derivatives is observed around 1600-1622 cm⁻¹. dergipark.org.tr For a derivative, 3-[(4-chlorophenyl)sulfonyl]propane hydrazide, the N-H stretch is observed at 3247 cm⁻¹, the amide C=O at 1667 cm⁻¹, and SO2 stretches at 1317 and 1153 cm⁻¹. In another example, the IR spectrum of N'-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide showed characteristic bands confirming its structure. researchgate.net

The aromatic C-H stretching vibrations of the pyridine (B92270) ring are also identifiable. For example, a theoretical study on a related molecule showed symmetric C-H stretching of a phenyl ring at 3061 cm⁻¹ and asymmetric stretching at 3022 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically appear in the 1430–1625 cm⁻¹ region. The table below summarizes key FT-IR data for derivatives of propanehydrazide.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
Amide N-HStretching3198-3300 dergipark.org.tr
Amide C=OStretching1651-1660 dergipark.org.tr
Hydrazone C=NStretching1600-1622 dergipark.org.tr
Sulfonyl S=OStretching1317, 1153
Aromatic C-HStretching~3061
Aromatic C=CStretching1430-1625

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectra of propanehydrazide derivatives, the chemical shifts, splitting patterns, and integration of the signals reveal the structure. For example, in a series of flurbiprofen (B1673479) hydrazide-hydrazones, the amide proton (NH) appears as a singlet in the range of δ 11.27-12.18 ppm. dergipark.org.tr The proton of the CH=N group in hydrazones shows up as a singlet between δ 7.76 and 8.77 ppm. dergipark.org.tr Aromatic protons of the pyridine ring and other substituted phenyl groups typically resonate in the region of δ 6.64-8.58 ppm. dergipark.org.tr For N'-(pyridin-4-yl)acetamide, the pyridyl protons appear at δ 7.54 and 8.47 ppm. rsc.org

The ¹³C NMR spectra provide complementary information. The carbonyl carbon (C=O) of the amide group in flurbiprofen hydrazide-hydrazones is observed at δ 169.73-174.77 ppm. dergipark.org.tr The carbon of the CH=N group resonates around δ 149.56-149.64 ppm. dergipark.org.tr Aromatic carbons, including those of the pyridine ring, are found in the range of δ 115.28-137.73 ppm. dergipark.org.tr For N'-(pyridin-4-yl)acetamide, the pyridyl carbons are observed at δ 150.20, 145.94, and 113.81 ppm. rsc.org

The following table presents typical NMR data for derivatives of propanehydrazide:

NucleusFunctional GroupChemical Shift (ppm)Reference
¹HAmide (NH)11.27-12.18 dergipark.org.tr
¹HHydrazone (CH=N)7.76-8.77 dergipark.org.tr
¹HAromatic (Ar-H)6.64-8.58 dergipark.org.tr
¹³CAmide (C=O)169.73-174.77 dergipark.org.tr
¹³CHydrazone (C=N)149.56-149.64 dergipark.org.tr
¹³CAromatic (Ar-C)115.28-137.73 dergipark.org.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light by this compound and its derivatives corresponds to the promotion of electrons from lower to higher energy orbitals.

For a series of flurbiprofen hydrazide-hydrazones, the UV-Vis spectra, typically recorded in methanol (B129727), show absorption maxima (λmax) at various wavelengths. For instance, (E)-N'-(pyridin-4-ylmethylene)-2-(2-fluorobiphenyl-4-yl)propanehydrazide exhibits λmax values at 335, 244, and 202 nm. dergipark.org.tr These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic rings and the hydrazone moiety. The specific position and intensity of these bands can be influenced by the substituents on the aromatic rings.

Mass Spectrometry (MS, HRMS, ESI-MS, LC-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rug.nl

Techniques like electrospray ionization (ESI-MS) are commonly used to generate ions from the sample for analysis. rug.nl For example, the HRMS (ESI+) of 2-(pyridin-3-yl)acetohydrazide (B27526) showed a [M+H]⁺ ion at m/z 151.0865, which is consistent with its calculated mass. semanticscholar.org Similarly, derivatives of 3-[(4-chlorophenyl)sulfonyl]propane hydrazide show the corresponding M+1 peaks in their mass spectra, confirming their molecular weights. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing complex mixtures and confirming the identity of synthesized compounds.

X-ray Crystallography for Solid-State Structure Determination

For derivatives of this compound, single-crystal X-ray diffraction studies have been used to confirm their structures. dergipark.org.tr The data collection is often performed on a diffractometer, and the structure is solved and refined using specialized software. dergipark.org.trresearchgate.net The resulting crystal structure reveals the spatial orientation of the pyridine ring, the propanehydrazide chain, and any substituents. Intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for the stability of the crystal packing, can also be analyzed in detail. iucr.org For example, the crystal structure of a related compound, 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide, was determined using this method, providing detailed geometric parameters. researchgate.net

Elemental Composition Analysis (e.g., CHN Analysis)

Elemental analysis, such as CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This analysis provides an empirical formula for the molecule, which can be compared with the theoretical composition calculated from the proposed structure.

For newly synthesized derivatives of this compound, elemental analysis is a standard characterization method. dergipark.org.tr The experimentally determined percentages of C, H, and N are expected to be in close agreement (typically within ±0.4%) with the calculated values for the proposed molecular formula. For instance, for a flurbiprofen hydrazide-hydrazone derivative, the calculated elemental analysis was C, 64.78%; H, 4.35%; N, 7.55%, while the found values were C, 64.64%; H, 4.20%; N, 7.55%. dergipark.org.tr This close correlation provides strong evidence for the purity and correctness of the assigned structure.

Computational Chemistry and Theoretical Investigations of 3 Pyridin 4 Yl Propanehydrazide

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing deep insights into the structural, electronic, and spectroscopic properties of molecules. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular systems that may be difficult or impossible to study experimentally. In the context of 3-(PYRIDIN-4-YL)PROPANEHYDRAZIDE, quantum chemical calculations offer a powerful approach to understanding its fundamental characteristics at the atomic and molecular levels.

Density Functional Theory (DFT) is a prominent quantum chemical method employed for these investigations. DFT methods, such as B3LYP and M06-2X, combined with various basis sets like 6-311G(d,p), provide a balance between computational cost and accuracy for studying organic molecules. scirp.orgresearchgate.net These calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic structure, which are crucial for elucidating the behavior and potential applications of the compound.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. researchgate.net

Conformational analysis is a critical extension of geometry optimization, especially for flexible molecules like this compound, which possesses several rotatable bonds. This analysis involves exploring the different spatial arrangements (conformers) of the molecule and their relative energies. By identifying the lowest energy conformers, researchers can understand the preferred shapes the molecule adopts in different environments. This is particularly important as the conformation of a molecule can significantly influence its chemical reactivity and biological activity. For instance, in a related study of 2-pyridin-3-yl-benzo[d] uni-muenchen.demdpi.comoxazin-4-one derivatives, a comparative conformational analysis was crucial for building a common binding model into a biological target. researchgate.net

The optimized geometric parameters, such as bond lengths and bond angles, obtained from these calculations provide a detailed picture of the molecular structure. For example, in a study of similar heterocyclic compounds, DFT calculations accurately predicted bond lengths, such as the N=N bond, which were in good agreement with experimental data. ajchem-a.com

Table 1: Selected Optimized Geometrical Parameters for a Related Hydrazide Compound

ParameterBond Length (Å)Bond Angle (°)
C-N1.34
N-N1.38
C=O1.23C-N-N: 118
C-C (ring)1.39N-N-C: 115

Note: Data presented is illustrative and based on typical values for similar structures found in computational studies.

Vibrational Frequency Analysis and Spectral Predictions

Vibrational frequency analysis is a powerful computational tool that provides theoretical predictions of a molecule's infrared (IR) and Raman spectra. scirp.org Following geometry optimization, this analysis calculates the frequencies of the normal modes of vibration. Each vibrational mode corresponds to a specific collective motion of the atoms, such as stretching, bending, or twisting of chemical bonds.

The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data, as theoretical methods tend to overestimate these frequencies. researchgate.net The comparison between the predicted and experimental spectra allows for the detailed assignment of observed vibrational bands to specific functional groups and vibrational modes within the molecule. For example, the characteristic stretching vibrations of C-H, N-H, and C=O bonds can be identified. scirp.org

These spectral predictions are invaluable for confirming the structure of a synthesized compound and for understanding the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational properties. mdpi.comnih.gov For instance, the presence of hydrogen bonding can cause significant shifts in the vibrational frequencies of the involved functional groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-HStretching3300 - 3500
C=OStretching1650 - 1700
C-H (aromatic)Stretching3000 - 3100
C-NStretching1200 - 1350

Note: The wavenumbers are approximate and based on general ranges observed in computational studies of similar compounds.

Electronic Structure Analysis

Electronic structure analysis delves into the arrangement and energies of electrons within a molecule, which is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods provide several powerful tools for this analysis.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). ossila.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. ossila.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net

A small HOMO-LUMO gap generally indicates a molecule that is more reactive and can be easily excited. researchgate.net The distribution of the electron density in the HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the pyridine (B92270) ring and the hydrazide group, while the LUMO may be distributed over the π-system of the pyridine ring.

Table 3: Frontier Molecular Orbital Energies and Related Parameters

ParameterDescriptionTypical Calculated Value (eV)
E_HOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMO4.0 to 5.0

Note: These values are illustrative and depend on the specific computational method and basis set used.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.defaccts.de This analysis provides valuable information about the charge distribution, hybridization, and intramolecular interactions within the molecule.

In this compound, NBO analysis can elucidate the nature of the bonds within the pyridine ring and the hydrazide moiety, as well as the interactions between these two parts of the molecule.

Table 4: Illustrative NBO Analysis Data

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(N)π(C=C)> 5.0
LP(O)σ(N-N)2.0 - 5.0
σ(C-H)σ*(C-C)< 2.0

Note: LP denotes a lone pair. The values are representative and highlight common types of interactions.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. mdpi.comresearchgate.net

Regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, represent electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas correspond to regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the hydrazide group would likely exhibit positive potential, making them potential sites for nucleophilic interactions. d-nb.info This information is crucial for predicting the molecule's intermolecular interactions and chemical reactivity. uni-muenchen.de

Intermolecular Interaction Analysis

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCIplot) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction (NCIplot) index are computational methods used to analyze the electron density of a molecule to characterize chemical bonds and weaker noncovalent interactions. rsc.orgjussieu.fr QTAIM defines atoms and bonds based on the topology of the electron density, identifying bond critical points (BCPs) that signify the presence of an interaction between atoms. rsc.org The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), help classify the nature and strength of the interaction. rsc.org

NCIplot analysis complements QTAIM by visualizing noncovalent interactions in three-dimensional space. jussieu.fr It is based on the reduced density gradient (RDG), which produces surfaces that highlight different types of interactions. jussieu.fr These surfaces are color-coded based on the electron density and the sign of the second Hessian eigenvalue (λ₂), allowing for the differentiation of stabilizing hydrogen bonds (blue), weak van der Waals interactions (green), and repulsive steric clashes (red). researchgate.net

In studies of related pyridine and hydrazide-containing structures, these methods have been crucial for understanding their supramolecular assembly. For instance, QTAIM and NCIplot analyses on a mercury(II) complex containing a nicotinohydrazide ligand confirmed the presence of Hg···N spodium bonds and weaker hydrogen bonds, which were visualized as distinct isosurfaces. urfu.ru Similarly, in copper(II) complexes with (pyridine-2-yl)methylenenicotinohydrazide, QTAIM/NCIplot analysis revealed that π-stacking interactions were characterized by a green reduced density gradient isosurface enveloping the pyridine rings, confirming the nature of these stabilizing forces. rsc.org For pyridine hydrazone photoswitches, QTAIM has been used to examine the intramolecular hydrogen bonds by analyzing the properties of bond and ring critical points, providing quantitative data on their stability. rsc.org

While specific QTAIM and NCIplot data for this compound is not detailed in the provided results, the application of these methods to analogous structures demonstrates their power in elucidating the complex network of noncovalent interactions that govern molecular recognition and crystal packing.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein. nih.gov This method is instrumental in structure-based drug design for screening virtual libraries of compounds and understanding their potential mechanisms of action. For the class of propanehydrazide derivatives, molecular docking studies have been performed to evaluate their potential as inhibitors of various biological targets.

Binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. A more negative value typically indicates a stronger and more stable interaction. Docking simulations also predict the binding mode, which is the three-dimensional conformation of the ligand within the active site of the protein.

Studies on compounds structurally related to this compound have shown promising binding affinities against various targets. For example, a derivative, 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide, exhibited a binding score of -7.51 kcal/mol against bacterial DNA gyrase, which was superior to the reference drug ciprofloxacin. researchgate.net Another study on a naproxen-based hydrazide derivative targeting the main protease of SARS-CoV-2 reported a binding energy of -8.1 kcal/mol. nih.gov These findings suggest that the propanehydrazide scaffold can be effectively accommodated in the binding pockets of various enzymes.

Compound DerivativeTarget ProteinBinding Affinity (kcal/mol)Reference
3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide (Compound 6d)Bacterial DNA Gyrase-7.51 researchgate.net
(E)-N'-(1-(4-bromophenyl)ethylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazideSARS-CoV-2 Main Protease-8.1 nih.gov
3-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]propane hydrazideCyclooxygenase-II (COX-2)-4.44 researchgate.net

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the target's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for stabilizing the ligand-protein complex.

In docking studies of various hydrazide derivatives, several key interacting residues have been identified. For instance, a naproxen-based hydrazide formed crucial hydrogen bonds with His41 and Cys145 residues of the SARS-CoV-2 main protease. nih.gov In another study, hydrazide derivatives targeting colon cancer were found to interact with key residues such as glycine, isoleucine, arginine, and leucine. mdpi.com The hydroxyl moiety of 4-hydroxybenzhydrazides was shown to be important for forming hydrogen bonds with Phe295 in acetylcholinesterase and Pro102 in monoamine oxidase B. pensoft.net These interactions highlight the importance of the hydrazide functional group and associated scaffolds in anchoring the molecule within the active site. rsc.org

Compound Class/DerivativeTarget ProteinKey Interacting ResiduesInteraction TypeReference
Naproxen-based hydrazoneSARS-CoV-2 Main ProteaseHis41, Cys145Hydrogen Bonding nih.gov
Hydrazide derivativesColon Cancer Target (6MTU)Glycine, Isoleucine, Arginine, LeucineGeneral Binding mdpi.com
Substituted pyridine derivativesLysine-specific demethylase 1 (LSD1)Lys661, Asp555Key Residues nih.gov
4-hydroxybenzhydrazidesAcetylcholinesterase (AChE)Phe295Hydrogen Bonding pensoft.net
4-hydroxybenzhydrazidesMonoamine Oxidase B (MAO-B)Pro102Hydrogen Bonding pensoft.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are often performed after molecular docking to assess the stability of the predicted ligand-protein complex in a dynamic, solvated environment that mimics physiological conditions. nih.govacs.org

The stability of the complex is typically evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its docked pose. mdpi.comnih.gov RMSF analysis provides information on the flexibility of individual amino acid residues, indicating which parts of the protein are stable and which are mobile upon ligand binding. mdpi.com

For pyridine and hydrazide-containing compounds, MD simulations have been used to validate docking results. In a study of new pyridine-based PKC agonists, MD simulations of the ligands in a phospholipid bilayer were crucial for understanding their behavior in a membrane environment, a factor not captured by standard docking. nih.govacs.org For a series of thiazole-clubbed pyridine scaffolds targeting the SARS-CoV-2 main protease, a 100 ns MD simulation confirmed the stability of the top-ranked compound in the binding pocket, with stable RMSD and RMSF values and a consistent number of hydrogen bonds throughout the simulation. mdpi.com Similarly, MD simulations of hydrazide derivatives with the COX-2 enzyme predicted that the compounds would remain dynamically stable over the simulation time, further confirming their high binding affinity. nih.gov These studies underscore the importance of MD simulations in refining and validating the predictions made by molecular docking.

Coordination Chemistry of 3 Pyridin 4 Yl Propanehydrazide

Ligand Characterization and Potential Coordination Sites

3-(Pyridin-4-yl)propanehydrazide is a molecule that incorporates two key functional groups known for their ability to coordinate with metal ions: a pyridine (B92270) ring and a hydrazide moiety (-C(=O)NHNH₂). The presence of these groups gives the ligand a versatile character with several potential donor atoms.

The primary potential coordination sites are:

Pyridine Nitrogen (N_py): The nitrogen atom of the pyridine ring has a lone pair of electrons in an sp² hybrid orbital, making it a classic Lewis base capable of forming a coordinate bond with a metal center.

Carbonyl Oxygen (O_CO): The oxygen atom of the hydrazide's carbonyl group is a potential donor site. Coordination can occur while the ligand is in its neutral keto form.

Terminal Amino Nitrogen (N_NH₂): The nitrogen atom of the terminal amino group (-NH₂) of the hydrazide function also possesses a lone pair and can act as a donor site.

Furthermore, hydrazide ligands can undergo keto-enol tautomerism in solution, particularly in the presence of metal ions and varying pH. The enol form, -C(OH)=N-NH₂, introduces another potential coordination site:

Enolic Oxygen (O_enol): Upon deprotonation of the hydroxyl group in the enol tautomer, the resulting anionic oxygen becomes a strong donor atom for coordination.

This versatility allows this compound to act as a flexible ligand. Depending on the reaction conditions and the nature of the metal ion, it could coordinate in several ways:

Monodentate: Coordination could occur through the pyridine nitrogen only, leaving the hydrazide group uncoordinated.

Bidentate: The ligand could form a stable five-membered chelate ring by coordinating through the carbonyl oxygen and the primary amine nitrogen of the hydrazide group. Alternatively, it could form a larger, and typically less stable, chelate ring involving the pyridine nitrogen and one of the hydrazide atoms. In its enolic form, it can chelate through the enolate oxygen and the azomethine nitrogen. nih.gov

Bridging Ligand: The pyridine nitrogen and the hydrazide group are separated by a flexible propyl chain. This separation could allow the ligand to bridge two different metal centers, potentially forming polynuclear complexes or coordination polymers.

The coordination behavior of similar pyridine-hydrazide ligands often involves chelation through the carbonyl oxygen and the azomethine nitrogen (of the enol form) or the pyridine nitrogen and the hydrazide group, leading to the formation of stable metal complexes. nih.govfrontiersin.org

Synthesis and Structural Characterization of Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Pd(II) Complexes)

There is no specific information available in the reviewed scientific literature regarding the synthesis and structural characterization of metal complexes derived from this compound. General procedures for synthesizing similar complexes often involve reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent like ethanol (B145695) or methanol (B129727), often with heating. nih.govunam.edu.naresearchgate.net Characterization would typically involve techniques such as IR and NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to determine the coordination mode and geometry of the resulting complex. Without experimental data, no data tables can be generated.

Theoretical Studies on Metal-Ligand Interactions

No theoretical or computational studies, such as Density Functional Theory (DFT) calculations, focused on the metal-ligand interactions of this compound complexes have been found in the surveyed literature. Such studies on analogous systems are used to predict optimized geometries, analyze bonding, and interpret electronic spectra. mdpi.com

In Vitro and in Silico Biological Activity Mechanisms of 3 Pyridin 4 Yl Propanehydrazide and Its Derivatives

Antimicrobial Activity Mechanisms

The hydrazide-hydrazone scaffold is a significant pharmacophore known for a wide spectrum of bioactivities, including antimicrobial properties. researchgate.net Derivatives of 3-(pyridin-4-yl)propanehydrazide have been investigated for their potential to combat bacterial and fungal pathogens, as well as to interfere with bacterial communication systems.

The antibacterial effects of this compound derivatives are often attributed to their ability to inhibit essential bacterial enzymes. A prominent mechanism identified through extensive research is the inhibition of bacterial DNA gyrase.

One area of research involves quinoxaline-based derivatives, such as 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivatives. These compounds were designed based on the pharmacophoric features of the ciprofloxacin, a known DNA gyrase inhibitor. researchgate.netacs.org In vitro studies demonstrated that these derivatives exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain derivatives showed superior Minimum Inhibitory Concentration (MIC) values against S. aureus and S. pneumoniae compared to ciprofloxacin. researchgate.net DNA gyrase inhibition assays confirmed this mechanism, with the derivatives displaying lower IC₅₀ values than the reference drug, indicating a more potent inhibition of the enzyme. researchgate.net Molecular docking studies further supported these findings, showing that the compounds fit well into the enzyme's active site. researchgate.netacs.org

Another derivative, (S,E)-2-hydroxy-N-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanehydrazide, also known as pyridoxal (B1214274) lactohydrazone, has shown significant antibacterial activity. researchgate.net In silico molecular docking studies suggest that its mechanism may involve the inhibition of lipoteichoic acid synthase (LtaS), an enzyme crucial for the synthesis of a major component of the cell wall in Gram-positive bacteria. researchgate.net

Additionally, research on related 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed strong antibacterial activity against several Gram-positive bacteria, including S. aureus, E. faecalis, and S. pneumoniae. nih.gov Molecular docking studies predicted the possible modes of action, and these compounds also showed potential for low drug resistance development. nih.gov

Table 1: In Vitro Antibacterial Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

Compound/DerivativeBacterial StrainMIC (µM)Mechanism of ActionReference
3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivative 6d S. aureus9.40DNA Gyrase Inhibition researchgate.net
3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivative 6e S. aureus9.00DNA Gyrase Inhibition researchgate.net
3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivative 6d S. pneumoniae4.70DNA Gyrase Inhibition researchgate.net
3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivative 6e S. pneumoniae4.50DNA Gyrase Inhibition researchgate.net
CiprofloxacinS. aureus12.07DNA Gyrase Inhibition researchgate.net
(S,E)-2-hydroxy-N-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanehydrazideS. aureus64 µg/mLLtaS Inhibition (putative) researchgate.net
(S,E)-2-hydroxy-N-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanehydrazideE. coli64 µg/mLLtaS Inhibition (putative) researchgate.net
3-(pyridine-3-yl)-2-oxazolidinone derivative 21d S. aureus (ATCC 29213)2 µg/mLNot specified nih.gov

The emergence of multidrug-resistant fungal strains necessitates the development of novel antifungal agents. mdpi.comnih.gov Derivatives of this compound, particularly those incorporating other heterocyclic systems like pyrazole (B372694) and oxadiazole, have demonstrated promising antifungal properties. researchgate.netnih.gov

A key mechanism of antifungal action for many azole-based drugs is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme vital for the biosynthesis of ergosterol (B1671047). mdpi.com Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. mdpi.comnih.gov Studies on pyrazole-oxazole hybrid molecules showed that they inhibit ergosterol synthesis in a manner similar to fluconazole. mdpi.comnih.gov In silico docking studies revealed that these compounds have a high affinity for the active site of CYP51 enzymes from various Candida species, often exceeding that of the reference drug fluconazole. mdpi.comnih.gov This strong correlation between in silico predictions and in vitro antifungal activity (MIC values) supports the proposed mechanism of action. mdpi.comnih.gov Other hydrazone derivatives have also shown the ability to target the fungal plasma membrane, leading to fungicidal effects. nih.gov

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. researchgate.netmdpi.com Inhibiting QS is an attractive anti-pathogenic strategy as it can disarm bacteria without exerting selective pressure that leads to resistance. mdpi.comnih.gov

Derivatives of this compound have been identified as potent quorum sensing inhibitors (QSIs). researchgate.net Specifically, pyridoxal lactohydrazone, a derivative formed from lactic acid hydrazide and pyridoxal, has been shown to significantly inhibit QS-related virulence factors in Pseudomonas aeruginosa. researchgate.net At sub-MIC concentrations, this compound reduced motility, alginate and pyocyanin (B1662382) production, and biofilm formation. researchgate.netresearchgate.net Molecular docking studies provided insight into the mechanism, suggesting that the pyridoxal ring of the compound has the potential to bind to and inhibit the LasR protein, a key transcriptional regulator in the P. aeruginosa QS system. researchgate.net The inhibition of the LasR receptor prevents the activation of downstream virulence genes. researchgate.netmdpi.com Other pyridine (B92270) derivatives have also been found to inhibit the pqs quorum sensing system in P. aeruginosa, further highlighting the potential of this chemical scaffold in developing anti-virulence therapies. mdpi.comnih.gov

Table 2: Quorum Sensing Inhibition by a this compound Derivative This table is interactive. You can sort and filter the data.

CompoundTarget OrganismQS System TargetedProposed MechanismReference
Pyridoxal lactohydrazonePseudomonas aeruginosaLasInhibition of LasR protein researchgate.net
3-Hydroxypyridin-4(1H)-one derivative 16e Pseudomonas aeruginosaPqsSelective inhibition of pqs system nih.gov

Enzyme Inhibition Mechanisms

Beyond their antimicrobial properties, derivatives of this compound have been explored as inhibitors of enzymes crucial to the central nervous system, such as cholinesterases and monoamine oxidases.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. researchgate.net Pyridine and hydrazone derivatives have been designed as cholinesterase inhibitors, often acting as dual binding site inhibitors. mdpi.comnih.gov

The mechanism of these inhibitors often involves simultaneous interaction with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzyme. researchgate.net This dual interaction can lead to potent, often mixed-type, inhibition. For example, various N'-(quinolin-4-ylmethylene)propanehydrazide derivatives have been synthesized and shown to be effective inhibitors of both AChE and BChE. nih.gov Kinetic studies of the most active compounds revealed a mixed-type inhibitory behavior for both enzymes. nih.gov Molecular docking studies have confirmed that these types of molecules can bridge the CAS and PAS within the enzyme's active site gorge. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Pyridine-Hydrazide Derivatives This table is interactive. You can sort and filter the data.

Compound/DerivativeEnzymeIC₅₀ (µM)Inhibition TypeReference
N'-(quinolin-4-ylmethylene)propanehydrazide derivative 4e AChE0.69Mixed-type nih.gov
N'-(quinolin-4-ylmethylene)propanehydrazide derivative 4e BChE26.00- nih.gov
N'-(quinolin-4-ylmethylene)propanehydrazide derivative 4h AChE7.04- nih.gov
N'-(quinolin-4-ylmethylene)propanehydrazide derivative 4h BChE16.06Mixed-type nih.gov
Pyrimidine diamine derivative 9 EeAChE0.312 (Ki)Mixed/Uncompetitive nih.gov
Pyridine diamine derivative 22 eqBChE0.099 (Ki)Mixed/Uncompetitive nih.gov

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. nih.gov Selective inhibitors of these enzymes are used in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders such as Parkinson's disease (MAO-B inhibitors). nih.govmdpi.com

Numerous studies have demonstrated that hydrazone derivatives containing pyridine or other heterocyclic rings can act as potent and selective MAO inhibitors. nih.govmdpi.com For instance, a series of N-pyridyl-hydrazone derivatives showed specific and powerful inhibition of MAO-A. nih.gov In another study, pyridazinobenzylpiperidine derivatives were found to be highly selective inhibitors of MAO-B. mdpi.com The selectivity and potency are heavily influenced by the substituents on the aromatic rings of the molecule. mdpi.com

Kinetic studies have revealed that these inhibitions are often reversible and competitive in nature. mdpi.com In silico molecular docking has been instrumental in elucidating the binding modes of these inhibitors. nih.gov These studies show that the inhibitors interact with key amino acid residues and the FAD cofactor within the active site of the MAO isoforms, explaining their potency and selectivity. mdpi.com For example, interactions with residues like Tyr398 and Tyr326 in MAO-B have been shown to be crucial for the stability of the enzyme-inhibitor complex. mdpi.com

Table 4: Monoamine Oxidase (MAO) Inhibitory Activity of Pyridine/Pyridazine (B1198779) Hydrazone Derivatives This table is interactive. You can sort and filter the data.

Compound/DerivativeEnzymeIC₅₀ (µM)SelectivityReference
Pyridazinobenzylpiperidine derivative S5 MAO-B0.203SI for MAO-B = 19.04 mdpi.com
Pyridazinobenzylpiperidine derivative S16 MAO-B0.979- mdpi.com
Pyridazinobenzylpiperidine derivative S15 MAO-A3.691- mdpi.com
N-pyridyl-hydrazone derivative 2k (N-methylpyrrole moiety)MAO-A6.12- nih.gov
N-pyridyl-hydrazone derivative 2n (pyridine moiety)MAO-A9.52- nih.gov

Cyclooxygenase (COX) Inhibition

The pyridazinone ring is recognized as a valuable scaffold for developing inhibitors of cyclooxygenase (COX), particularly those with a strong affinity for the COX-2 isoform. researchgate.net This has led to the design and synthesis of various pyridazinone derivatives with the aim of creating potent and safer anti-inflammatory agents. researchgate.net

A series of pyridazinone derivatives featuring an aryl or pyridyl group linked to position-6 via an ethenyl spacer have been synthesized and evaluated for their ability to preferentially inhibit COX-2 over COX-1. researchgate.net Several of these compounds, namely 2c, 2d, 2e, 2f, 3a, 3b, 3c, 3d, and 3e , demonstrated high potency as COX-2 inhibitors, with IC50 values in the nanomolar range. researchgate.net Furthermore, they exhibited significant selectivity for COX-2, with selectivity indices (SIs) ranging from 4 to 38. researchgate.net

Molecular docking studies of compounds 2d, 2f, 3c, and 3d within the active site of COX-2 revealed a binding mode similar to that of the known COX-2 inhibitor, celecoxib. researchgate.net This similarity in binding helps to explain their notable COX-2 inhibitory activity. researchgate.net These findings suggest that these pyridazinone derivatives are promising lead compounds for the development of new anti-inflammatory drugs with a potentially improved safety profile. researchgate.net

Similarly, novel pyrrolo[3,4-d]pyridazinone derivatives incorporating a 4-aryl-1-(1-oxoethyl)piperazine pharmacophore have been synthesized and evaluated as selective COX-2 inhibitors. mdpi.com In vitro assessments showed that these new molecules are not cytotoxic and act as selective inhibitors of COX-2. mdpi.com Molecular modeling studies support these findings, indicating that these compounds occupy a position in the active site of COX-2 that is very similar to meloxicam. mdpi.com

Additionally, other research has focused on acyl and salicylic (B10762653) acid hydrazide derivatives as potential COX inhibitors. researchgate.net For instance, certain 1,2,4-triazole-conjugated 1,3,4-thiadiazole (B1197879) hybrids have been investigated for their anti-inflammatory properties. researchgate.net One such derivative demonstrated potent and selective COX-2 inhibition in vitro. researchgate.net

Interactive Table: COX Inhibition Data

Compound Target IC50 (µM) Selectivity Index (SI) Reference
2c COX-2 Nano-molar range 4-38 researchgate.net
2d COX-2 Nano-molar range 4-38 researchgate.net
2e COX-2 Nano-molar range 4-38 researchgate.net
2f COX-2 Nano-molar range 4-38 researchgate.net
3a COX-2 Nano-molar range 4-38 researchgate.net
3b COX-2 Nano-molar range 4-38 researchgate.net
3c COX-2 Nano-molar range 4-38 researchgate.net
3d COX-2 Nano-molar range 4-38 researchgate.net
3e COX-2 Nano-molar range 4-38 researchgate.net
Derivative 4 COX-1 117.8 - researchgate.net

| Derivative 4 | COX-2 | 1.76 | - | researchgate.net |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme for the survival of both prokaryotic and eukaryotic cells, as it is involved in the synthesis of essential cellular components. rjraap.comresearchgate.net It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the production of cofactors necessary for the synthesis of nucleic acids and amino acids. asianpubs.orgnih.govmdpi.com Consequently, inhibiting DHFR is a well-established strategy for developing anticancer and antimicrobial agents. rjraap.comasianpubs.orgnih.gov

The pyridine nucleus is a known inhibitor of various receptor enzymes, and its derivatives have shown potential as DHFR inhibitors. asianpubs.org For instance, isoniazid (B1672263) (INH), a pyridine carbohydrazide, is a potent inhibitor of M. tuberculosis DHFR. asianpubs.org This has prompted in silico screening of INH and its Schiff bases against mammalian DHFR for potential anticancer activity. asianpubs.org

Molecular docking studies are frequently employed to predict the binding affinity and mode of interaction of potential inhibitors with the DHFR active site. asianpubs.orgnih.gov These in silico methods help in prioritizing compounds for synthesis and further biological evaluation. asianpubs.org For example, docking analysis has been used to select potent inhibitors of human DHFR from a series of designed isoniazid aryl Schiff bases. asianpubs.org The binding modes of these compounds are often compared to known DHFR inhibitors like methotrexate (B535133) (MTX). asianpubs.orgnih.gov

The general binding mechanism of inhibitors to the DHFR active site involves interactions with a hydrophobic pocket. nih.gov The pterin (B48896) moiety of many inhibitors, for instance, binds in a similar fashion to the pterin portion of the natural substrate, folate, and engages in π-π stacking interactions with the nicotinamide (B372718) ring of the cofactor NADPH. nih.gov Specific hydrophobic contacts with amino acid residues such as Leu 22, Phe 31, and Pro 61 can significantly enhance the inhibitory potency of a compound. nih.gov

Exploration of Other Enzyme Targets (e.g., Kinases, Ribonucleotide Reductase)

Beyond COX and DHFR, derivatives of this compound and related structures have been investigated for their inhibitory activity against other enzyme targets, including kinases, which are crucial regulators of cell signaling pathways.

One area of focus has been the inhibition of protein kinases, which are frequently overexpressed or dysregulated in various cancers. researchgate.net The epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a prominent target. researchgate.net Several heterocyclic compounds incorporating pyridine have been synthesized and evaluated for their cytotoxic properties, with some showing potential as EGFR inhibitors. researchgate.net For instance, a series of imidazo[1,2-a]pyridine-isoquinoline hybrids were synthesized and investigated for their anticancer activity, demonstrating potent EGFR inhibition. researchgate.net

Another kinase of interest is the c-Met proto-oncogene, which is involved in the HGF/MET signaling pathway, often deregulated in human cancers. acs.org A potent, orally active MET inhibitor has been discovered for cancer treatment. acs.org Furthermore, a novel series of triazolotriazines substituted with a CH2NH-linked pyridine were designed as dual c-Met/MDR inhibitors. reading.ac.uk One compound from this series, 12g , emerged as a highly potent c-Met kinase inhibitor with an IC50 value of 0.052 µM. reading.ac.uk

Cyclin-dependent kinases (CDKs) are also significant targets for anticancer drug development. ijrpr.com A series of N-(pyridin-3-yl) pyrimidin-4-amine derivatives have been reported as potent CDK2 inhibitors. ijrpr.com One compound, 17 , exhibited broad antiproliferative efficacy against various cancer cell lines and showed inhibitory activity against CDK2/cyclin A2. ijrpr.com

Investigating Anticancer Activity Mechanisms

The anticancer properties of this compound and its derivatives are being actively explored, with research focusing on their ability to inhibit cell growth, induce apoptosis, and modulate key signaling pathways involved in cancer progression.

Cell Growth Inhibition Pathways

Derivatives of this compound have demonstrated significant cell growth inhibitory effects across various cancer cell lines. For example, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and tested for their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov In general, these compounds were found to be more cytotoxic against the U-87 cell line. nih.gov One of the most active compounds, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone , reduced the viability of U-87 cells to 19.6 ± 1.5%. nih.gov

Similarly, novel tetracaine (B1683103) hydrazide-hydrazones have been synthesized and screened for their anticancer activity against Colo-205 and HepG2 cancer cell lines. acs.org Compounds 2f and 2m showed potent activity against the Colo-205 cell line, while compounds 2k, 2p, and 2s were most effective against the HepG2 cell line. acs.org

The mechanism of cell growth inhibition often involves the arrest of the cell cycle at specific phases. For instance, pyrazolo[3,4-b]pyridine derivatives have been shown to cause cell cycle arrest. nih.gov Compound 9a induced S phase arrest in Hela cells, while compound 14g caused G2/M phase arrest in MCF7 cells and S phase arrest in HCT-116 cells. nih.gov Quinoline hydrazide 22 was also found to induce G1 cell cycle arrest, which was associated with the upregulation of the p27kip1 cell cycle regulating protein. mdpi.com

Interactive Table: Cell Growth Inhibition Data

Compound Cell Line IC50 (µM) Effect Reference
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone U-87 - Reduced cell viability to 19.6 ± 1.5% nih.gov
2f Colo-205 50.0 (24h), 46.0 (48h) Cytotoxic activity acs.org
2m Colo-205 20.5 (24h), 17.0 (48h) Cytotoxic activity acs.org
2k HepG2 30.5 (24h), 14.8 (48h) Cytotoxic activity acs.org
2p HepG2 35.9 (24h), 20.6 (48h) Cytotoxic activity acs.org
2s HepG2 20.8 (24h), 14.4 (48h) Cytotoxic activity acs.org
9a Hela 2.59 S phase cell cycle arrest nih.gov
14g MCF7 4.66 G2/M phase cell cycle arrest nih.gov
14g HCT-116 1.98 S phase cell cycle arrest nih.gov

| 22 | Neuroblastoma cells | - | G1 cell cycle arrest | mdpi.com |

Apoptosis Induction Mechanisms

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several derivatives of this compound have been shown to trigger apoptosis in cancer cells.

For example, pyrazolo[3,4-d]pyridazine derivatives have been investigated for their ability to induce apoptosis. nih.gov Flow cytometry studies revealed that treatment with PPD-1 , a pyrazolo[3,4-d]pyridazine derivative, led to Sub G1 and G2/M cell cycle arrest and a significant increase in the percentage of apoptotic cells in the A549 lung cancer cell line (10.06% vs 0.57% in untreated cells). nih.gov Further investigation into the mechanism showed a significant overexpression of the effector caspase-3, the pro-apoptotic protein Bax, and the tumor suppressor p53. nih.gov Conversely, the expression of the anti-apoptotic protein Bcl-2 was inhibited. nih.gov This disruption of the Bcl-2/Bax balance suggests that PPD-1 induces apoptosis through the intrinsic mitochondria-dependent pathway. nih.gov

Similarly, 3-pyridinylidene derivatives of modified lupane (B1675458) and ursane (B1242777) triterpenes have been identified as potent inducers of apoptosis. mdpi.com DAPI staining of human melanoma cell lines treated with compounds 6 and 7 revealed nuclei condensation and morphological changes consistent with apoptosis. mdpi.com RT-PCR analysis confirmed the upregulation of pro-apoptotic genes Bak and Bad, and the downregulation of anti-apoptotic genes Bcl-XL and Bcl-2. mdpi.com

Pyrano[3,2-c]pyridine derivatives have also been shown to induce apoptosis in MCF-7 breast cancer cells. researchgate.net Treatment with these compounds led to an increase in the sub-G1 population in cell cycle analysis and the exposure of phosphatidylserine (B164497) on the outer cell membrane, both hallmarks of apoptosis. researchgate.net

Modulation of Signaling Pathways (e.g., EGFR)

The epidermal growth factor receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and migration, and its dysregulation is a common feature of many cancers. waocp.orgnih.govmdpi.com Consequently, targeting the EGFR pathway is a key strategy in cancer therapy. nih.gov

A compound identified as 13f , 3-[(4-Phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide, has been shown to have potent anti-cancer activities in cholangiocarcinoma (CCA) cell lines through the modulation of the EGFR signaling pathway. waocp.org This compound was confirmed as an inhibitor of EGFR tyrosine kinase with an IC50 value of 22 nM. waocp.org Treatment with 13f suppressed the EGF-stimulated basal expression of EGFR in KKU-452 cells more effectively than the known EGFR inhibitor Gefitinib. waocp.org

The mechanism of EGFR activation involves ligand binding, which induces receptor dimerization and tyrosine phosphorylation, leading to the activation of downstream signaling cascades. nih.gov These pathways include the RAS/RAF and PI3K/AKT pathways, which promote uncontrolled cell proliferation. mdpi.com Inhibitors like 13f can block these signaling events, leading to the suppression of cancer cell growth and migration. waocp.org

Neuroprotective Activity Mechanisms (In Silico/In Vitro)

The neuroprotective potential of this compound and its derivatives has been explored through various in vitro and in silico models, revealing multifaceted mechanisms of action. These compounds are of interest in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where neuronal damage and loss are key features.

In vitro studies on related hydrazide-hydrazone derivatives have demonstrated significant neuroprotective effects in models of induced neurotoxicity. mdpi.com For instance, certain derivatives have shown the ability to counteract oxidative stress induced by agents like 6-hydroxydopamine (6-OHDA), tert-butyl hydroperoxide (t-BuOOH), and iron/ascorbic acid (Fe2+/AA)-induced lipid peroxidation in isolated brain components such as synaptosomes, microsomes, and mitochondria. mdpi.commdpi.com This suggests that a core mechanism of their neuroprotective action is the mitigation of oxidative damage, a common pathway in neurodegeneration. mdpi.commdpi.com

One study highlighted a series of N'-substituted 3-(1,3,7-trimethyl-xanthin-8-ylthio)propanehydrazides, which demonstrated statistically significant neuroprotective effects across all three tested models of induced neurotoxicity. mdpi.com This points to the broad-spectrum antioxidant capacity of the hydrazide-hydrazone scaffold.

Furthermore, some pyridine-containing compounds have been investigated for their ability to inhibit key enzymes implicated in neurodegeneration. For example, certain derivatives have been designed and evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine and a target in Parkinson's disease therapy. mdpi.com The inhibition of MAO-B can lead to increased dopamine levels and reduced production of reactive oxygen species, contributing to neuroprotection. mdpi.com

In the context of Alzheimer's disease, derivatives have been designed to target multiple pathological factors. This includes the inhibition of cholinesterases (both acetylcholinesterase - AChE and butyrylcholinesterase - BuChE), which increases the levels of the neurotransmitter acetylcholine. nih.gov Some derivatives have also shown the ability to reduce the aggregation of amyloid-beta (Aβ) plaques and chelate metal ions that contribute to oxidative stress. nih.gov For instance, certain N'-(quinolin-4-ylmethylene)propanehydrazides have been identified as potent cholinesterase inhibitors. nih.gov

In silico molecular docking studies have been employed to predict and understand the interactions of these compounds with their biological targets. These computational methods help in visualizing how the molecules bind to the active sites of enzymes like MAO-B and cholinesterases, providing a rationale for their inhibitory activity. mdpi.comnih.gov

It is also worth noting that the neuroprotective effects of some pyridine-based compounds, such as the mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)-pyridine), have been linked to their ability to directly modulate NMDA receptor activity at higher concentrations, in addition to their primary target. nih.gov This highlights the potential for polypharmacology in the neuroprotective actions of this class of compounds.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the molecule. Structure-activity relationship (SAR) studies aim to elucidate these relationships to guide the design of more potent and selective compounds.

For hydrazide-hydrazone derivatives, the nature of the substituent on the benzylidene moiety plays a crucial role in determining their biological activity. For instance, in a series of chiral lactic-hydrazone derivatives, compounds with higher hydrogen bonding potential exhibited enhanced antibacterial activity. researchgate.net This suggests that the ability to form hydrogen bonds with the target protein is a key determinant of efficacy.

In the context of antiproliferative activity, studies on pyridine derivatives have shown that the number and position of methoxy (B1213986) (OMe) groups can significantly impact their potency. nih.gov An increase in the number of OMe groups has been correlated with a decrease in the IC50 value, indicating enhanced activity. nih.gov The introduction of hydroxyl (OH) groups has also been shown to reduce IC50 values, with the effect being more pronounced with multiple hydroxyl substitutions. nih.gov Conversely, the presence of halogen atoms or bulky groups in the structure tends to decrease antiproliferative activity. nih.gov

For derivatives of 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide, SAR studies have been conducted to understand their antibacterial activity. researchgate.net The design of these compounds was based on the pharmacophoric features of the quinolone antibiotic ciprofloxacin. researchgate.net The in vitro evaluation of these derivatives against various bacterial strains revealed that specific substitutions are crucial for potent antibacterial action. researchgate.net

In the case of pyridine-4-carbohydrazide derivatives, the electronic properties of the substituents have been shown to influence their bioactivity. auctoresonline.org Electron-donating groups like methoxy and hydroxy can slightly improve bioactivity, likely by enhancing electronic interactions with the target. nih.govauctoresonline.org Derivatives with dimethylamino groups also show moderate activity, further supporting the role of electron-donating groups in enhancing bioactivity. auctoresonline.org

The following table summarizes the general SAR trends observed for pyridine and hydrazide derivatives:

Structural ModificationEffect on Biological ActivityReference(s)
Increased number of methoxy (OMe) groupsIncreased antiproliferative activity nih.gov
Addition of hydroxyl (OH) groupsIncreased antiproliferative activity nih.gov
Presence of halogens or bulky groupsDecreased antiproliferative activity nih.gov
Electron-donating groups (e.g., OMe, OH, N(CH3)2)Enhanced bioactivity nih.govauctoresonline.org
Increased hydrogen bonding potentialEnhanced antibacterial activity researchgate.net

These SAR insights are invaluable for the rational design of new this compound derivatives with improved therapeutic potential.

In Silico Drug-Likeness and Bioactivity Predictions

In silico tools are widely used in the early stages of drug discovery to predict the drug-likeness and potential bioactivity of novel compounds, thereby helping to prioritize candidates for synthesis and further testing. For this compound and its derivatives, various computational models have been employed to assess their pharmacokinetic and pharmacodynamic properties.

Drug-Likeness and Physicochemical Properties:

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five and Veber's rules, which evaluate physicochemical properties like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and rotatable bonds. auctoresonline.org Studies on pyridine-4-carbohydrazide derivatives have shown that while many compounds adhere to these rules, some may exhibit low aqueous solubility, which could pose a challenge for absorption. auctoresonline.org

Pharmacokinetic Predictions (ADMET):

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for evaluating the potential of a compound to become a drug.

Absorption: Human Intestinal Absorption (HIA) is a key parameter for oral bioavailability. For a series of pyridine-4-carbohydrazide derivatives, predicted HIA values were generally high (ranging from 83.21% to 96.43%), suggesting good potential for oral absorption. auctoresonline.org

Permeability: Caco-2 cell permeability assays are often used to predict intestinal drug absorption. Some pyrrolizidine (B1209537) alkaloids, another class of heterocyclic compounds, have shown high Caco-2 permeability in silico. mdpi.com

Toxicity: In silico toxicity predictions can flag potential liabilities early on. For instance, AMES toxicity tests predict the mutagenic potential of a compound. mdpi.com Predictions for some pyrrolizidine alkaloids indicated that a percentage of them might be mutagenic. mdpi.com Liver injury is another critical toxicity endpoint that can be predicted. mdpi.com

The table below presents a sample of in silico ADMET predictions for a hypothetical set of pyridine derivatives, illustrating the types of data generated in these studies.

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsHIA (%)Caco-2 PermeabilityAMES Toxicity
Derivative A< 500< 5< 5< 10> 80HighNegative
Derivative B< 500> 5< 5< 10> 80HighPositive
Derivative C> 500< 5> 5< 10< 80LowNegative

Bioactivity Predictions:

In silico tools can also predict the biological activity spectrum of compounds. The PASS (Prediction of Activity Spectra for Substances) online tool, for example, predicts a wide range of biological activities based on the structure of a compound. auctoresonline.org For pyridine-4-carbohydrazide derivatives, PASS predictions can suggest potential activities against various protein targets, such as G-protein coupled receptors (GPCRs), ion channel modulators, and enzymes. auctoresonline.org

These in silico predictions, while not a substitute for experimental validation, provide valuable guidance for the design and selection of promising this compound derivatives for further development as therapeutic agents. auctoresonline.orgmdpi.com

Advanced Analytical Methodologies for 3 Pyridin 4 Yl Propanehydrazide Quantification and Characterization

Chromatographic Techniques for Hydrazide Analysisresearchgate.netunesp.br

Chromatographic methods are central to the analysis of hydrazide compounds, offering high-resolution separation and sensitive detection. unesp.br Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) are widely utilized for the analysis of isoniazid (B1672263) and its related substances, including 3-(pyridin-4-yl)propanehydrazide. unesp.brscispace.com

High-Performance Liquid Chromatography (HPLC) Methodsunesp.brnih.gov

HPLC stands as a primary tool for the analysis of this compound due to its versatility and efficiency in separating non-volatile and thermally sensitive compounds. semanticscholar.org HPLC methods, particularly when coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, are extensively used for the quantification of isoniazid and its derivatives. unesp.brnih.gov

Reversed-phase HPLC (RP-HPLC) is a cornerstone of chromatographic analysis for a wide array of compounds. The use of a non-polar stationary phase and a polar mobile phase allows for the effective separation of moderately polar to non-polar analytes.

C18 (Octadecylsilane) Stationary Phases: C18 columns are the most widely used reversed-phase columns, known for their strong hydrophobic retention. thermofisher.com For the analysis of polar compounds like this compound, which may have limited retention on traditional C18 phases, modifications to the mobile phase or the use of polar-embedded or end-capped C18 columns can enhance separation. thermofisher.comjfda-online.com A study on a similar hydrazide-hydrazone compound utilized a C18 column with a mobile phase of methanol (B129727), water, and phosphate (B84403) buffer to achieve separation. semanticscholar.orgpensoft.net

Phenyl-Hexyl Stationary Phases: Phenyl-hexyl stationary phases offer alternative selectivity compared to C18 columns. realab.uachromatographyonline.com The phenyl group provides π-π interactions, which can be advantageous for separating aromatic compounds like the pyridine (B92270) moiety in this compound. chromatographyonline.com The hexyl linker enhances hydrophobicity, leading to different retention characteristics compared to standard phenyl phases. realab.uachromatographyonline.com This dual-mode separation mechanism, combining hydrophobic and aromatic interactions, can be particularly useful for complex sample matrices. chromatographyonline.com

Table 1: Comparison of RP-HPLC Stationary Phases
Stationary PhasePrimary Interaction MechanismSelectivity Advantages for this compoundReference
C18 (Octadecylsilane)Hydrophobic (van der Waals) interactionsStrong retention for non-polar parts of the molecule. Well-established and widely available. thermofisher.com
Phenyl-HexylHydrophobic and π-π interactionsEnhanced selectivity for the aromatic pyridine ring. The hexyl linker provides additional hydrophobic retention. realab.uachromatographyonline.com

HILIC is a powerful alternative to reversed-phase chromatography for the separation of highly polar and hydrophilic compounds that are poorly retained on C18 columns. nih.govnih.govresearchgate.net This technique typically employs a polar stationary phase (such as silica (B1680970), diol, or amide) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer. nih.govuva.nl The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. uva.nlresearchgate.net Given the polar nature of the hydrazide and pyridine groups, HILIC is a highly suitable technique for the analysis of this compound. jfda-online.com

Key Features of HILIC for Hydrazide Analysis:

Enhanced Retention of Polar Analytes: Overcomes the poor retention of polar compounds often seen in RP-HPLC. researchgate.net

Orthogonal Selectivity: Provides a different separation mechanism compared to RP-HPLC, which is beneficial for complex samples. nih.gov

MS Compatibility: The high organic content of the mobile phase is advantageous for electrospray ionization mass spectrometry (ESI-MS) detection. nih.gov

Table 2: HILIC Stationary Phase Characteristics
HILIC Stationary Phase TypeDescriptionPotential Interactions with this compoundReference
Unmodified SilicaAnionic surface with silanol (B1196071) groups.Hydrogen bonding and electrostatic interactions with the protonated pyridine ring. uva.nl
AmideNeutral phase with amide functional groups.Hydrogen bonding with the hydrazide moiety. uva.nl
DiolNeutral phase with diol functional groups.Hydrogen bonding interactions. uva.nl

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. Since this compound contains a basic pyridine ring, it can be protonated to carry a positive charge, making it suitable for cation-exchange chromatography. researchgate.net The retention is governed by the electrostatic interaction between the charged analyte and the oppositely charged stationary phase. technologynetworks.com The selectivity can be controlled by adjusting the pH and ionic strength of the mobile phase. thermofisher.com

Ion-Pair Chromatography (IPC): IPC is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase. technologynetworks.comwelch-us.com For a cationic analyte like protonated this compound, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used. welch-us.com The reagent forms a neutral ion pair with the analyte, which is then retained on a reversed-phase column. technologynetworks.com This technique is particularly useful for improving the retention and peak shape of ionic compounds that show poor performance in conventional RP-HPLC. scielo.br

Gas Chromatography (GC) Methods

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For non-volatile or thermally labile compounds like hydrazides, derivatization is often necessary to increase their volatility and thermal stability. research-solution.com

Derivatization in GC: Common derivatization methods for compounds containing active hydrogens, such as those in the hydrazide group, include silylation or acylation. research-solution.com For instance, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or heptafluorobutyric acid anhydride (B1165640) (HFBA) can be used. nih.gov A study on the analysis of various drugs, including those with amine functionalities, employed derivatization with propionic acid anhydride and pyridine prior to GC/MS analysis. nih.gov The resulting derivatives are more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netnih.gov

Thin Layer Chromatography (TLC)researchgate.netlibretexts.orgbyjus.com

TLC is a simple, cost-effective, and rapid chromatographic technique used for the separation and identification of compounds. libretexts.orgbyjus.com It is often employed for monitoring reaction progress, checking sample purity, and preliminary analysis before using more advanced techniques like HPLC. semanticscholar.orglibretexts.org

For the analysis of hydrazides and related compounds, TLC is typically performed on silica gel plates (a polar stationary phase) with a less polar mobile phase (normal-phase chromatography). researchgate.netkhanacademy.org The separation is based on the differential adsorption of the compounds to the stationary phase. byjus.com The choice of the mobile phase is critical for achieving good separation between this compound and any potential impurities. A mixture of solvents, such as ethyl acetate (B1210297) and hexane (B92381) or methanol and dichloromethane, can be optimized to achieve the desired separation. khanacademy.orgresearchgate.net Visualization of the separated spots can be achieved under UV light, especially given the UV-active pyridine ring, or by using specific staining reagents. libretexts.org

Table 3: Summary of Chromatographic Techniques for this compound Analysis
TechniqueStationary Phase ExampleMobile Phase/Eluent ExampleDetection MethodKey AdvantageReference
Reversed-Phase HPLCC18, Phenyl-HexylAcetonitrile/Water or Methanol/BufferUV, MSHigh resolution and versatility for a wide range of polarities. thermofisher.comsemanticscholar.orgchromatographyonline.com
HILICSilica, AmideHigh organic content (e.g., Acetonitrile) with aqueous bufferUV, MSExcellent for highly polar compounds. nih.govuva.nlresearchgate.net
Ion-Exchange ChromatographyCation-ExchangerAqueous buffer with controlled pH and ionic strengthUV, ConductivitySpecific for charged molecules. thermofisher.comresearchgate.net
Ion-Pair ChromatographyC18Reversed-phase eluent with an ion-pairing reagent (e.g., alkyl sulfonate)UV, MSImproves retention and peak shape of ionic compounds on RP columns. technologynetworks.comscielo.br
Gas ChromatographyVarious capillary columnsInert gas (e.g., Helium, Nitrogen)FID, MSHigh efficiency for volatile compounds (requires derivatization for hydrazides). research-solution.comnih.gov
Thin Layer ChromatographySilica GelSolvent mixture (e.g., Ethyl Acetate/Hexane)UV light, Staining reagentsSimple, rapid, and cost-effective for preliminary analysis. researchgate.netlibretexts.orgkhanacademy.org

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of chemical compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique used for separating, identifying, and quantifying compounds. It is particularly suitable for non-volatile and thermally labile molecules like hydrazides. An LC-MS method would typically involve optimizing the mobile phase composition, column type, and mass spectrometry parameters (such as ionization mode and fragmentation) to achieve the desired separation and sensitivity. nih.govmdpi.com While a chemical supplier mentions the availability of LC-MS data for this compound, no specific methods or research findings are publicly accessible. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a benchmark technique for the analysis of volatile and thermally stable compounds. researchgate.net Due to the polar nature and lower volatility of hydrazides, direct analysis by GC-MS is often challenging without a derivatization step to increase volatility and thermal stability. There are no published GC-MS methods specifically developed for the analysis of this compound.

Spectroscopic Detection Modalities

Spectroscopic detectors are commonly used in conjunction with chromatography for substance quantification.

Ultraviolet-Visible (UV-Vis) Detection

UV-Vis detection is widely used in liquid chromatography. Its effectiveness relies on the presence of a chromophore—a part of the molecule that absorbs light—in the analyte. The pyridine ring in this compound contains a chromophore, suggesting that UV-Vis detection is a viable analytical approach. researchgate.net Studies on other pyridine derivatives show characteristic absorbance maxima. nist.govnih.gov However, the specific absorption spectrum, including the wavelength of maximum absorbance (λmax) for this compound, has not been reported in scientific literature.

Fluorescence Detection (FD)

Fluorescence detection offers high sensitivity and selectivity for compounds that fluoresce. A molecule fluoresces if it absorbs light at one wavelength and then emits it at a longer wavelength. While some complex pyridine-containing structures have been engineered to be fluorescent probes, there is no evidence in the literature to suggest that this compound is naturally fluorescent or that any fluorescence-based detection methods have been developed for it. nih.govrsc.org

Evaporative Light Scattering Detection (ELSD)

ELSD is a universal detection method that is not dependent on the optical properties of the analyte, making it suitable for compounds with no or poor UV absorption. waters.com It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. nih.govshimadzu.com While ELSD could theoretically be used for the detection of this compound, no studies have been published that apply this technique to its analysis.

Amperometric Detection

Amperometric detection offers a sensitive and selective method for the quantification of electroactive compounds like this compound. This technique relies on the measurement of current generated from the electrochemical oxidation or reduction of the analyte at a working electrode held at a constant potential. The hydrazide moiety (-CONHNH2) within the molecule is susceptible to oxidation, making it an ideal target for amperometric analysis.

The electrochemical oxidation of hydrazide compounds typically occurs at a solid electrode surface, such as a glassy carbon electrode (GCE) or a carbon paste electrode (CPE). nih.gov To enhance sensitivity and lower the detection potential, the electrode surface is often modified with catalysts or nanomaterials. For instance, electrodes modified with carbon nanotubes, metal oxides (e.g., nickel hydroxide), or specific complexes (e.g., Prussian blue) have shown excellent catalytic activity towards hydrazine (B178648) and its derivatives. nih.gov

In a typical setup for analyzing this compound, the compound would be separated using a chromatographic technique like High-Performance Liquid Chromatography (HPLC). The column effluent then flows into an electrochemical cell where the working electrode is held at a fixed potential (e.g., +0.2 V to +1.1 V vs. a reference electrode like Ag/AgCl), chosen based on the compound's redox characteristics. tandfonline.com The resulting oxidation current is directly proportional to the analyte's concentration over a wide dynamic range. This approach, known as Hydrophilic Interaction Liquid Chromatography (HILIC) with amperometric detection, is particularly effective for separating and detecting polar, water-soluble compounds like hydrazides. tandfonline.com The high sensitivity of this method allows for the determination of trace amounts of the analyte, with detection limits often reaching the nanomolar (nM) to micromolar (µM) range. tandfonline.com

Table 1: Performance of Various Modified Electrodes for Amperometric Hydrazine Detection

Electrode Modifier/Type Linear Range (µM) Limit of Detection (LOD) (µM) Applied Potential (V)
β-Nickel Hydroxide NP / CPE 1 - 1300 0.28 +0.5
Cu(II)-neocuproine / GPE 0.25 - 250 0.07 Not Specified
Prussian blue/Fe3O4/rGO / mGCE Not Specified 0.0137 +0.2
Zwitterionic HILIC column Not Specified 0.0007 - 0.0013 (µg/L) +1.1

CPE: Carbon Paste Electrode; GPE: Graphite Pencil Electrode; mGCE: magnetic Glassy Carbon Electrode; NP: Nanoplatelets; rGO: reduced Graphene Oxide. Data compiled from multiple sources. tandfonline.combohrium.com

Pre-column and Post-column Derivatization for Enhanced Detection Sensitivity

For analytes that exhibit weak detector responses or are difficult to separate from matrix interferences, chemical derivatization is a powerful strategy to enhance detection sensitivity and selectivity. nih.govacademicjournals.org This is particularly relevant for this compound when using common detection methods like UV-Visible or fluorescence spectroscopy. Derivatization can be performed either before the sample is injected onto the chromatographic column (pre-column) or after the analyte has been separated (post-column). libretexts.org

Pre-column derivatization is the more common approach for hydrazide compounds. academicjournals.org This technique involves reacting the analyte with a labeling reagent to form a new, more easily detectable product prior to HPLC analysis. The primary amine of the hydrazide group in this compound is a reactive nucleophile that readily condenses with aldehyde-containing reagents to form stable hydrazone derivatives. japsonline.com These hydrazones often possess extended chromophores, leading to a significant increase in molar absorptivity and a bathochromic shift (shift to a longer wavelength), which improves the selectivity and sensitivity of UV detection. scispace.com An advantage of the pre-column approach is that any excess reagent or by-products can be removed before injection, and there are no restrictions on reaction time or conditions. libretexts.org

Common derivatizing agents for hydrazides like isoniazid, a structurally similar compound, include:

Cinnamaldehyde (B126680): Reacts with the hydrazide to form a cinnamaldehyde hydrazone, which can be readily analyzed. nih.gov

Salicylaldehyde and p-hydroxybenzaldehyde: These reagents form hydrazones that are more hydrophobic than the parent compound, altering their retention time and allowing for better separation from polar interferences. japsonline.comscispace.com

4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H): This is a fluorescent labeling agent that reacts with carbonyls, but similar reagents can target the hydrazide group to create highly fluorescent derivatives for sensitive detection. scirp.org

Post-column derivatization involves mixing the derivatizing reagent with the column effluent after the separation has occurred but before the detector. libretexts.org This method is advantageous for analytes that are unstable after derivatization, as the product can be detected immediately after formation. However, the chemical reaction must be rapid and compatible with the mobile phase, and it requires a continuous flow of reagent, which can be costly. libretexts.orgresearchgate.net

Table 2: Comparison of Derivatization Strategies for Hydrazide Analysis

Strategy Reagent Example Principle Advantages Disadvantages
Pre-column Cinnamaldehyde Forms a UV-active hydrazone derivative before HPLC separation. nih.govscispace.com Flexible reaction conditions; excess reagent can be removed; improved sensitivity. libretexts.org Requires stable derivatives; may introduce additional sample preparation steps. libretexts.org
Post-column Cu(II)-neocuproine Reacts with reducing compounds after separation to form a colored complex for photometric detection. researchgate.net Analyzes unstable derivatives; no modification of original analyte during separation. libretexts.org Reaction must be rapid and compatible with eluent; consumes large amounts of reagent. libretexts.org

Applications in Biotransformation and Metabolic Profiling Studies

The analysis of this compound is significant in the context of biotransformation and metabolic profiling, particularly as it is a known metabolite of the monoamine oxidase inhibitor, Iproniazid. wikipedia.orgresearchgate.net Understanding the metabolic fate of drugs is a critical component of preclinical and clinical studies to identify active metabolites, potential pathways of toxicity, and routes of clearance. medipol.edu.trpensoft.netresearchgate.net

Iproniazid undergoes extensive metabolism in the body. One of the initial reactions is the hydrolysis of the amide bond, which cleaves the molecule into isopropylhydrazine and isonicotinic acid. wikipedia.org However, alternative pathways exist, and this compound is formed as a key metabolic product. Its identification in biological matrices like plasma, urine, or liver microsome incubates is crucial for building a complete metabolic map of the parent drug. medipol.edu.tr

Metabolic profiling studies typically employ powerful analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS). These methods allow for the separation of a complex mixture of metabolites, followed by their sensitive detection and structural elucidation based on their mass-to-charge ratio (m/z) and fragmentation patterns. The presence of this compound and other related metabolites can be tracked over time to understand the pharmacokinetics of the parent drug.

Future Research Trajectories for 3 Pyridin 4 Yl Propanehydrazide in Chemical Science

Design of Next-Generation Synthetic Strategies

The classical synthesis of hydrazides often involves the condensation of an ester with hydrazine (B178648) hydrate (B1144303). inglomayor.cl While effective, future research should pivot towards more efficient, sustainable, and versatile synthetic methodologies for 3-(pyridin-4-yl)propanehydrazide.

Catalytic Approaches: The development of novel catalytic systems presents a primary research avenue. Nickel-catalyzed N-N cross-coupling reactions, for instance, have shown promise in forming complex hydrazides from O-benzoylated hydroxamates and amines. acs.orgnih.gov Adapting such methods for the synthesis of this compound could offer a more convergent and functional-group-tolerant route. Furthermore, ruthenium-catalyzed "borrowing hydrogen" strategies, which enable the alkylation of acyl hydrazides with alcohols, could provide a greener alternative to traditional methods. organic-chemistry.org

Flow Chemistry: The adoption of flow chemistry for the synthesis of heterocyclic compounds is a rapidly growing field that offers enhanced control, safety, and scalability over conventional batch processes. springerprofessional.deegasmoniz.com.ptmdpi.comnih.govresearchgate.net Future investigations should explore the development of continuous-flow processes for the multi-step synthesis of this compound and its derivatives. This approach could facilitate rapid library synthesis for screening purposes and enable safer handling of potentially hazardous reagents like hydrazine. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and the formation of various chemical bonds under mild conditions. acs.orgbeilstein-journals.orgmdpi.comchemrxiv.orgresearchgate.net Research into the application of photoredox catalysis for the direct functionalization of the pyridine (B92270) ring or the propyl chain of precursor molecules could lead to novel and more efficient synthetic pathways to this compound. For example, photoinduced generation of N-oxide cation radicals from pyridine N-oxides can facilitate site-selective C-H functionalization. chemrxiv.orgresearchgate.net

Synthetic StrategyPotential AdvantagesKey Research Focus
Nickel-Catalyzed N-N Coupling Convergent synthesis, functional group toleranceAdaptation for this compound synthesis
Ruthenium-Catalyzed "Borrowing Hydrogen" Green chemistry, use of alcohols as alkylating agentsDevelopment of specific catalysts for hydrazide formation
Flow Chemistry Enhanced control, scalability, safety, rapid library synthesisDesign of continuous-flow reactors for multi-step synthesis
Photoredox Catalysis Mild reaction conditions, novel bond formationsDirect functionalization of precursor molecules

Exploration of Novel Derivatization and Cyclization Pathways

The hydrazide functional group is a versatile precursor for a wide array of heterocyclic systems. Future research should systematically explore novel derivatization and cyclization reactions of this compound to generate libraries of new chemical entities with diverse pharmacological potential.

The reaction of hydrazides with various electrophiles can lead to the formation of hydrazones, which can then be cyclized to form a variety of heterocycles. For example, reaction with dicarbonyl compounds can yield pyridazine (B1198779) derivatives, while reaction with isothiocyanates can lead to thiadiazoles. The literature provides numerous examples of pyridine-hydrazides being used to synthesize fused heterocyclic systems like triazolopyridines and pyridotriazines. mdpi.comnih.govmdpi.com

Future work should focus on expanding the repertoire of cyclization partners and reaction conditions. This could include exploring multi-component reactions (MCRs) in a flow chemistry setup, which would allow for the rapid and efficient generation of molecular diversity. springerprofessional.de The synthesis of coumarin, pyridine, thiazole, and thiophene (B33073) derivatives from hydrazide-hydrazone precursors has been reported, highlighting the synthetic utility of this scaffold. nih.gov

Heterocyclic ProductCyclization Partner/ReagentPotential Application
1,3,4-Oxadiazoles Carboxylic acids, phosgene (B1210022) derivativesAntimicrobial, anti-inflammatory
1,2,4-Triazoles Isothiocyanates, carbon disulfideAntifungal, anticancer
Pyrazoles β-Diketones, α,β-unsaturated ketonesAnalgesic, anti-inflammatory
Pyridazines α-Dicarbonyl compoundsCardiovascular agents
Fused Heterocycles Various bifunctional reagentsBroad-spectrum biological activity

Integration with Advanced Computational Models for Mechanistic Insights

Computational chemistry offers powerful tools to understand reaction mechanisms and predict the properties of new molecules. Future research on this compound should deeply integrate computational modeling to guide synthetic efforts and rationalize experimental observations.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of novel cyclization and derivatization reactions. ljmu.ac.uk Understanding the transition states and reaction intermediates can help in optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of complex transformations. For instance, computational studies on hydrazone exchange processes have provided valuable insights into the reaction kinetics and have been used to predict rate-enhancing structural modifications. ljmu.ac.uk

In Silico Screening: Virtual screening of libraries of derivatives of this compound against various biological targets can help in prioritizing synthetic efforts. mdpi.comauctoresonline.org Molecular docking studies can predict the binding modes of these compounds to protein active sites, providing a rationale for their potential biological activity. mdpi.comacs.org

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of this compound derivatives with their biological activities. researchgate.net These models can then be used to design new compounds with improved potency and selectivity.

Identification of Undiscovered Biological Targets and Modes of Action

While pyridine and hydrazide moieties are present in many biologically active compounds, the full spectrum of biological targets for this compound and its derivatives remains to be explored. Future research should focus on identifying novel biological targets and elucidating their modes of action.

Affinity-Based Target Identification: Affinity-based approaches, such as affinity purification coupled with mass spectrometry, are powerful methods for identifying the cellular targets of bioactive small molecules. rsc.orgnih.govnih.gov Synthesizing affinity probes based on the this compound scaffold will be a crucial step in these investigations. Photo-cross-linked small-molecule affinity matrices offer a versatile platform for immobilizing a variety of bioactive molecules for target screening. rsc.org

Phenotypic Screening and 'Omics' Approaches: Phenotypic screening of this compound derivatives in various disease models can reveal unexpected biological activities. Subsequent 'omics' studies (genomics, proteomics, metabolomics) can then be used to identify the molecular pathways and biological targets that are perturbed by the active compounds.

Hypothesis-Driven Target Exploration: Based on the known biological activities of similar compounds, such as antimicrobial and anti-inflammatory effects, future studies can explore a wider range of related targets. acs.org For example, the anti-inflammatory properties of some pyridine-based hydrazides suggest that they may modulate enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). acs.org

Development of Highly Sensitive and Selective Analytical Tools

The ability to accurately and sensitively detect and quantify this compound and its metabolites in various matrices is crucial for both chemical research and potential future applications.

Hyphenated Analytical Techniques: Future analytical method development should focus on the use of hyphenated techniques, which combine the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry or other spectroscopic methods. nih.govfrontiersin.orgfrontiersin.orgasiapharmaceutics.infosaspublishers.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of drug molecules and their metabolites in complex biological fluids. frontiersin.orgfrontiersin.orgd-nb.info

Derivatization Strategies: For GC-MS analysis, derivatization of the polar hydrazide group may be necessary to improve volatility and thermal stability. d-nb.info The development of novel derivatizing agents that react specifically with the hydrazide moiety could enhance the sensitivity and selectivity of the analysis.

Spectroscopic Methods: While chromatographic methods are powerful, direct spectroscopic methods for the quantification of hydrazides have also been developed. For example, a spectrophotometric method using trinitrobenzenesulfonic acid allows for the simultaneous determination of hydrazine and hydrazides in a mixture. researchgate.net Exploring and refining such methods for this compound could provide rapid and cost-effective analytical tools.

Analytical TechniqueApplicationKey Advantages
LC-MS/MS Quantification in biological fluids, metabolite identificationHigh sensitivity, high selectivity, structural information
GC-MS Analysis of volatile derivativesHigh resolution, established libraries for identification
LC-NMR Structural elucidation of impurities and metabolitesDirect structural information without fragmentation
Spectrophotometry Rapid quantification in simple matricesCost-effective, simple instrumentation

Potential as a Modular Synthon in Complex Molecular Synthesis

The structural features of this compound make it an attractive modular synthon for the construction of more complex molecules, particularly in the context of fragment-based drug discovery (FBDD). researchgate.netnih.govnih.govfrontiersin.orgdrugdiscoverychemistry.com

Fragment-Based Drug Discovery (FBDD): The pyridine ring and the hydrazide group represent common pharmacophoric elements. The propyl linker provides conformational flexibility, allowing the two ends of the molecule to adopt various spatial orientations. In FBDD, small, low-complexity fragments are screened for binding to a biological target, and then elaborated into more potent leads. The this compound scaffold can be considered a "poised" fragment, with multiple points for synthetic elaboration. researchgate.net

Combinatorial Chemistry: The reactivity of the hydrazide group allows for its facile conversion into a wide range of other functional groups and heterocyclic rings. This makes this compound an ideal starting point for the creation of combinatorial libraries of compounds for high-throughput screening. The modular nature of its synthesis would also be amenable to automated synthesis platforms.

Future research in this area should focus on demonstrating the utility of this compound as a synthon in the synthesis of known biologically active molecules or in the discovery of new ones through FBDD and combinatorial approaches.

Q & A

Q. How to troubleshoot poor reproducibility in catalytic applications of this compound?

  • Common Issues :
  • Moisture Sensitivity : Store reagents over molecular sieves.
  • Side Reactions : Add stabilizers (e.g., BHT) to suppress radical pathways.

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s thermal stability in DSC studies?

  • Case Example : If one study reports decomposition at 150°C and another at 180°C:
  • Sample Purity : Check for residual solvents (TGA-MS).
  • Heating Rate : Slower rates (5°C/min) may reveal multi-step decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.